molecular formula C10H12N2O2 B8791602 N,N-dimethyl-4-(2-nitroethenyl)aniline

N,N-dimethyl-4-(2-nitroethenyl)aniline

Cat. No.: B8791602
M. Wt: 192.21 g/mol
InChI Key: RIXCESCQOUSSJX-UHFFFAOYSA-N
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Description

Contextualization within π-Conjugated Donor-Acceptor Systems in Organic Chemistry

N,N-dimethyl-4-(2-nitroethenyl)aniline is a quintessential example of a π-conjugated donor-acceptor (D-π-A) system. rsc.org In this molecular framework, the N,N-dimethylamino group acts as a powerful electron donor, while the nitro group serves as a strong electron acceptor. These two moieties are connected by a vinyl bridge and a phenyl ring, which together form the π-conjugated spacer. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation, a phenomenon that is central to the molecule's distinctive properties. The efficiency of this charge transfer is a key determinant of the molecule's potential in various applications. The study of such D-π-A systems is a vibrant area of organic chemistry, as they are fundamental to the design of molecules with tailored electronic and optical properties. nih.govnih.gov

Overview of Nitrostyrene (B7858105) Derivatives as Versatile Organic Building Blocks

As a derivative of nitrostyrene, this compound belongs to a class of compounds that are widely recognized as versatile building blocks in organic synthesis. researchgate.netnih.gov The presence of the electron-withdrawing nitro group activates the double bond, making it susceptible to a variety of chemical transformations. Nitrostyrenes are known to participate in Michael additions, cycloaddition reactions, and various reduction and oxidation reactions. nih.gov The synthesis of nitrostyrene derivatives is often achieved through the Henry reaction, which involves the condensation of a benzaldehyde (B42025) with a nitroalkane. rsc.org This reactivity profile makes nitrostyrenes, including the subject of this article, valuable intermediates in the synthesis of more complex molecules.

Electronic and Structural Significance of this compound

The electronic and structural characteristics of this compound are intrinsically linked. The "push-pull" nature of the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group, separated by the π-conjugated system, leads to a significant ground-state polarization. This is evidenced by the molecule's large dipole moment of 7.70 D. stenutz.eu This substantial charge separation is a direct consequence of the resonance structures that facilitate charge transfer from the nitrogen atom of the donor group to the oxygen atoms of the acceptor group.

The molecule's structure is characterized by the (E)-configuration of the nitroethenyl substituent, indicating a trans arrangement across the double bond. A comparative analysis with similar β-nitrostyrene derivatives reveals the importance of the substituent size on molecular packing and crystal structure. For instance, the diethyl analog, N,N-diethyl-4-(2-nitroethenyl)aniline, exhibits similar electronic properties but with different steric demands.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₂ du.ac.in
Molecular Weight 192.21 g/mol
CAS Number 2604-08-2 du.ac.in
Boiling Point 336.6 °C at 760 mmHg du.ac.in
Density 1.167 g/cm³ du.ac.in
Refractive Index 1.62 du.ac.in
Dipole Moment 7.70 D stenutz.eu

Current Research Trajectories and Potential in Advanced Functional Materials

The unique electronic and photophysical properties of this compound have positioned it as a promising candidate for various advanced functional materials.

One of the most explored areas is in the field of nonlinear optics (NLO) . The significant intramolecular charge transfer and large first hyperpolarizability of this and related donor-acceptor molecules make them attractive for applications in second-harmonic generation and other NLO phenomena. researchgate.netmq.edu.au Theoretical studies have shown that the first-order hyperpolarizability is enhanced in compounds with a N,N-dimethyl donor and a vinyl nitro group as an acceptor at the 4-position. mq.edu.au

Furthermore, the compound's pronounced solvatochromism , where its absorption and fluorescence spectra shift in response to the polarity of the solvent, makes it a valuable solvatochromic probe . This property can be exploited in the development of chemical sensors to probe the polarity of microenvironments.

While still an emerging area of investigation, the charge-transfer characteristics of this compound suggest its potential utility in organic electronics . Donor-acceptor molecules are fundamental components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govuni-mainz.de The ability to tune the electronic properties through chemical modification of the donor, acceptor, or π-bridge in such systems is a key area of research for advancing these technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N,N-dimethyl-4-(2-nitroethenyl)aniline

InChI

InChI=1S/C10H12N2O2/c1-11(2)10-5-3-9(4-6-10)7-8-12(13)14/h3-8H,1-2H3

InChI Key

RIXCESCQOUSSJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 4 2 Nitroethenyl Aniline and Its Analogues

Established Reaction Pathways for the Construction of the Nitroethenyl Moiety

The formation of the nitroethenyl group is a pivotal step in the synthesis of N,N-dimethyl-4-(2-nitroethenyl)aniline. Condensation reactions are the most prevalent and effective methods for constructing this key functional group.

Knoevenagel Condensation Approaches Involving Nitroalkanes

The Knoevenagel condensation is a widely utilized and reliable method for the synthesis of β-nitrostyrenes, including this compound. mdma.ch This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. wikipedia.org In this specific synthesis, 4-dimethylaminobenzaldehyde is reacted with nitromethane. mdma.ch

The mechanism of the Knoevenagel condensation begins with the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion. wikipedia.org This is followed by the nucleophilic addition of the nitronate to the carbonyl group of the aldehyde, forming a β-nitro alkoxide intermediate. wikipedia.org Subsequent protonation and dehydration yield the final nitroalkene product. wikipedia.org The reaction is typically catalyzed by weak bases such as primary amines or ammonium (B1175870) acetate (B1210297) to avoid the self-condensation of the aldehyde. mdma.chrsc.org

Various catalytic systems have been employed to optimize this transformation, with ammonium acetate in glacial acetic acid being a particularly effective and generally useful method. mdma.ch This system often provides better yields and shorter reaction times compared to alkylamine catalysts and avoids the formation of unwanted polymeric byproducts. mdma.ch Microwave-assisted Henry reactions, using catalysts like ammonium acetate, have also been shown to be a rapid and efficient solvent-less method for producing conjugated nitroalkenes. researchgate.net

Table 1: Comparison of Catalytic Systems for the Synthesis of β-Nitrostyrenes

Catalyst System Typical Reaction Conditions Advantages Disadvantages
Primary Amines (e.g., methylamine) Alcoholic solvent, room temperature Simple procedure Can lead to polymer formation, may require longer reaction times
Ammonium Acetate/Acetic Acid Reflux in acetic acid Generally higher yields, shorter reaction times, avoids polymer formation Requires higher temperatures
Microwave Irradiation with Ammonium Acetate Solvent-free Rapid reaction (minutes), environmentally friendly Requires specialized equipment

Alternative Synthetic Routes Utilizing Nitroalkene Precursors

While the Knoevenagel condensation is the most direct route, alternative methods for the synthesis of β-nitrostyrenes exist. One such method is the direct nitration of styrenes. A one-pot process using copper(II) tetrafluoroborate, iodine, and sodium nitrite (B80452) in acetonitrile (B52724) can selectively nitrate (B79036) a variety of styrenes at the β-position under mild conditions. unirioja.es This method is advantageous as it tolerates various functional groups on the aromatic ring and avoids ring nitration. unirioja.es

Another approach involves the use of pre-formed nitroalkene precursors, although this is less common for the synthesis of this compound itself. These methods are more frequently applied in the synthesis of more complex or highly functionalized nitroalkenes.

Functionalization Strategies for the Aniline (B41778) Core

Regioselective Introduction of the N,N-Dimethylamino Group

The most common and efficient strategy for obtaining the N,N-dimethyl-4-aminophenyl moiety is to begin with a commercially available and pre-functionalized starting material, such as 4-dimethylaminobenzaldehyde. This approach circumvents the need for separate steps to introduce and control the position of the dimethylamino group.

However, if starting from a primary or secondary aniline, the N,N-dimethylamino group can be introduced through several methods. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines. wikipedia.org This reaction uses excess formic acid and formaldehyde (B43269) to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts. wikipedia.orgorganic-chemistry.org

Reductive amination is another versatile method. masterorganicchemistry.comresearchgate.net This can be a one-pot procedure where an amine is condensed with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu Reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are commonly used as they selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu For the synthesis of N,N-dimethylaniline derivatives, this would involve the reaction of the corresponding aniline with formaldehyde in the presence of a suitable reducing agent. spbu.ru

Modification of the Phenyl Ring for Enhanced Reactivity

The N,N-dimethylamino group is a strong activating group, which significantly enhances the electron density of the aniline ring, particularly at the ortho and para positions. byjus.com This makes the aromatic ring highly susceptible to electrophilic aromatic substitution. libretexts.org

Direct halogenation of anilines can be challenging to control due to their high reactivity, often leading to poly-substituted products. libretexts.orgbeilstein-journals.org However, regioselective methods have been developed. For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl bromide can achieve selective para-bromination. nih.gov Additionally, the use of copper(II) halides in ionic liquids allows for the direct and highly regioselective para-chlorination or para-bromination of unprotected anilines under mild conditions. beilstein-journals.org

It is important to note that Friedel-Crafts reactions are generally not successful with anilines, including N,N-dimethylaniline. The Lewis acid catalyst used in these reactions coordinates with the basic nitrogen atom of the amino group, forming a deactivating complex that prevents electrophilic substitution on the ring. quora.com

Stereochemical Control in this compound Synthesis (E/Z Isomerism)

The double bond in the nitroethenyl group of this compound can exist as two geometric isomers: E (trans) and Z (cis). The stereochemical outcome of the synthesis is an important consideration.

In the Knoevenagel and Henry-type condensation reactions used to synthesize β-nitrostyrenes, the E-isomer is predominantly formed. wikipedia.org This is because the E-isomer is the more thermodynamically stable product, with the bulky aromatic ring and the nitro group positioned on opposite sides of the double bond, minimizing steric hindrance. The reaction conditions, particularly the dehydration of the intermediate β-nitro alcohol, favor the formation of the more stable trans-alkene. wikipedia.org Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can be used to distinguish between the E and Z isomers, as the coupling constants for the vinylic protons are typically different. nih.govnih.gov

Table 2: General Characteristics of E/Z Isomers of β-Nitrostyrenes

Isomer Configuration Relative Stability
E-isomer Trans (substituents on opposite sides of the double bond) More stable
Z-isomer Cis (substituents on the same side of the double bond) Less stable

Implementation of Sustainable and Green Chemistry Principles in Synthetic Protocols

The traditional synthesis of this compound and its analogs often relies on the Henry condensation reaction, which can involve harsh reaction conditions, prolonged reaction times, and the use of volatile organic solvents. In response to the growing need for environmentally benign processes, researchers have explored several innovative techniques that align with the principles of green chemistry. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of alternative catalytic systems like ionic liquids.

One of the key strategies in greening the synthesis of β-nitrostyrenes is the use of microwave irradiation. This technique has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. For the synthesis of various aromatic aldehydes with nitromethane, microwave promotion has proven to be a general and effective method. reddit.com This approach often allows for solvent-free conditions, further enhancing its green credentials by eliminating the need for potentially harmful solvents.

Solvent-free, or solid-state, reactions represent another significant advancement in the sustainable synthesis of these compounds. By eliminating the solvent, these methods reduce waste and can simplify the purification process. The condensation of benzaldehydes with nitromethane, for instance, has been successfully carried out under microwave irradiation without any solvent, using catalysts such as potassium carbonate on alumina. researchgate.net

The use of ionic liquids as either catalysts or reaction media is another promising avenue in the green synthesis of this compound. Ionic liquids are salts with low melting points that are often considered "green" solvents due to their low vapor pressure, which reduces air pollution. They can also be designed to be recyclable, further minimizing waste.

While specific data on the green synthesis of this compound is still emerging in dedicated studies, the general applicability of these green methodologies to the synthesis of β-nitrostyrenes is well-documented. For comparison, the conventional Henry reaction for the synthesis of this compound using reagents like ethylenediamine (B42938) in isopropanol (B130326) with acetic acid and refluxing overnight can yield the product in significant amounts. sciencemadness.org

Below are interactive data tables summarizing findings for the synthesis of nitrostyrenes using various sustainable methods, which are applicable to the synthesis of this compound.

Table 1: Comparison of Conventional vs. Green Synthetic Methods for β-Nitrostyrenes

Method Catalyst/Conditions Solvent Reaction Time Yield (%) Reference
Conventional Heating Ethylenediamine/Acetic Acid Isopropanol ~12 hours 83.6 sciencemadness.org
Microwave-Assisted K2CO3/Al2O3 Solvent-free Not specified Good to Excellent researchgate.net
Microwave-Assisted YbCl3 Solvent-free 4 minutes 80-95 rsc.org

Table 2: Examples of Green Catalysts in the Henry Reaction for Aromatic Aldehydes

Catalyst Aldehyde Solvent Temperature (°C) Time Yield (%) Reference
Layered Double Hydroxides Benzaldehyde (B42025) Solvent-free (Microwave) Not specified 4-6.5 min up to 87 scirp.orgscirp.org
10% KF/NaY 4-Nitrobenzaldehyde Methanol-Water (Microwave) Not specified Not specified Excellent researchgate.net

These tables highlight the potential for significant improvements in efficiency and environmental performance by adopting green chemistry principles in the synthesis of this compound and its analogs. Future research will likely focus on optimizing these methods specifically for the title compound to provide more detailed and comparative data.

Reactivity and Mechanistic Investigations of N,n Dimethyl 4 2 Nitroethenyl Aniline

Electrophilic and Nucleophilic Addition Reactions to the Nitroethenyl Moiety

The carbon-carbon double bond in the nitroethenyl group is highly susceptible to addition reactions. The potent electron-withdrawing nature of the nitro group renders the β-carbon electrophilic, making it a prime target for nucleophilic attack. This reactivity is central to the synthetic utility of N,N-dimethyl-4-(2-nitroethenyl)aniline.

Michael Addition Reactions with Diverse Nucleophiles

The compound readily undergoes Michael addition, a conjugate addition of nucleophiles to an α,β-unsaturated carbonyl compound. eurekaselect.com In this case, the nitroalkene serves as the Michael acceptor. eurekaselect.com A wide array of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based species, can be employed, leading to the formation of various functionalized products. eurekaselect.comresearchgate.netsrce.hr These reactions are often facilitated by base catalysts. eurekaselect.comresearchgate.net

The addition of weak nitrogen nucleophiles, such as anilines, to β-nitrostyrenes can be achieved with high regioselectivity. researchgate.net For instance, the reaction with mono- and dialkyl anilines often yields para-substituted products. researchgate.net The use of catalysts like choline (B1196258) chloride-zinc chloride deep eutectic solvent has been shown to promote these reactions under solvent-free conditions. researchgate.net

Table 1: Examples of Michael Addition Reactions

Nucleophile Catalyst/Conditions Product Type
Indoles Base-catalyzed C3-alkylated indoles
Anilines Choline chloride-zinc chloride Para-substituted arylated products
Thiols Base-catalyzed Thioether adducts

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The double bond of the nitroethenyl moiety can also participate in cycloaddition reactions, serving as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. nih.govresearchgate.net This provides a direct route to five-membered heterocyclic rings. nih.gov

A common example is the reaction with nitrones, which act as 1,3-dipoles to form isoxazolidine (B1194047) rings. wikipedia.org The regioselectivity of these reactions is governed by frontier molecular orbital interactions. wikipedia.orgrsc.org Generally, the reaction of nitrones with electron-poor alkenes, such as this compound, favors the formation of the 4-substituted product. wikipedia.org These reactions are typically concerted, pericyclic processes. wikipedia.org

Similarly, nitrile N-oxides can react with nitroalkenes in [3+2] cycloadditions to yield 2-isoxazoline derivatives. mdpi.com The regioselectivity of these reactions can be influenced by substituents on both the nitrile N-oxide and the nitroalkene. mdpi.commdpi.com

Table 2: Examples of Cycloaddition Reactions

1,3-Dipole Reaction Type Heterocyclic Product
Nitrone [3+2] Cycloaddition Isoxazolidine
Nitrile N-oxide [3+2] Cycloaddition 2-Isoxazoline

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle that can be subjected to a variety of chemical transformations, most notably reduction.

Selective Reduction Reactions of the Nitro Group and Subsequent Derivatives

The reduction of the nitro group in aromatic nitro compounds to an amino group is a fundamental transformation in organic synthesis. wikipedia.org Various reducing agents and catalytic systems can be employed for this purpose. Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon is a common method. wikipedia.orgjournalspub.info Chemical reducing agents such as iron in acidic media, sodium hydrosulfite, or tin(II) chloride are also effective. wikipedia.org

For nitroalkenes, selective reduction of the nitro group without affecting the carbon-carbon double bond can be challenging. However, specific reagents and conditions have been developed to achieve this. For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride can reduce nitroalkanes to hydroxylamines. wikipedia.org The selective reduction of aromatic nitro compounds in the presence of other reducible functional groups can be achieved using reagents like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder. researchgate.net

The resulting amino group can be further derivatized, opening pathways to a wide range of other compounds.

Table 3: Common Reagents for Nitro Group Reduction

Reagent/Catalyst Product
H₂, Pd/C or Raney Ni Amine
Fe, Acid Amine
SnCl₂ Amine
Zinc, NH₄Cl Hydroxylamine

Other Chemical Transformations of the Nitro Functionality

Beyond reduction, the nitro group can undergo other transformations. The Nef reaction, for example, converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through acid hydrolysis of the corresponding nitronate salt. organic-chemistry.orgwikipedia.org This reaction provides a method to transform the nitroalkane functionality, which can be generated from the Michael addition to this compound, into a carbonyl group. mdma.chresearchgate.net The classical Nef reaction involves treatment of the nitronate salt with strong aqueous acid. organic-chemistry.orgwikipedia.org Milder, oxidative variations have also been developed. organic-chemistry.org

Denitrative cross-coupling reactions offer another pathway for the transformation of the nitro group, where it is replaced by another functional group, leading to the formation of disubstituted alkenes. nih.govresearchgate.netmdpi.com

Reactivity Profile of the Dimethylamino Phenyl Moiety

The dimethylamino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions due to its strong electron-donating resonance effect. vaia.combyjus.com In this compound, the para position is occupied by the nitroethenyl substituent. Therefore, electrophilic attack is expected to occur primarily at the ortho positions relative to the dimethylamino group.

However, the reactivity of the aromatic ring is also influenced by the deactivating effect of the nitroethenyl group. Despite this, the potent activating nature of the dimethylamino group generally dominates, making the ring susceptible to electrophilic substitution. vaia.com Reactions such as halogenation, nitration, and sulfonation are typical electrophilic aromatic substitutions for anilines. byjus.comscribd.com Direct nitration of anilines can be complicated by oxidation of the amino group and the formation of meta-substituted products due to the protonation of the amino group in the acidic reaction medium. byjus.comyoutube.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the interplay of the two substituents: the strongly activating N,N-dimethylamino group (-N(CH₃)₂) and the deactivating 4-(2-nitroethenyl) group (-CH=CHNO₂). The -N(CH₃)₂ group is a powerful electron-donating group due to the resonance effect of the nitrogen lone pair, which significantly increases the electron density of the benzene (B151609) ring. vaia.com This makes the ring highly susceptible to attack by electrophiles. vaia.com Conversely, the nitroethenyl group at the para position is electron-withdrawing, which deactivates the ring towards electrophilic attack.

Theoretical studies on aniline (B41778) derivatives confirm that the allocation of positive charge in the intermediate σ-complex governs the substitution pattern. nih.gov For this compound, the resonance stabilization provided by the nitrogen lone pair is most effective when the electrophile adds to the ortho or para positions. Since the para position is blocked, the ortho positions are the primary sites of reaction. Steric hindrance from the N,N-dimethyl group can sometimes influence the reaction rate but generally does not change the primary regioselectivity for ortho substitution. vaia.com

Table 1: Directing Effects of Substituents on the Aromatic Ring

Substituent Position Electronic Effect Activating/Deactivating Directing Influence
-N(CH₃)₂ C1 +R >> -I (Electron-donating) Strongly Activating ortho, para

Oxidative Pathways and Stability of the Aniline Functionality

The aniline functionality in this compound is susceptible to oxidation, a common characteristic of aromatic amines. The primary site of oxidation is the electron-rich N,N-dimethylamino group. Various oxidizing agents can effect this transformation, leading to a range of products. For instance, strong oxidants like potassium permanganate (B83412) or hydrogen peroxide can be used to form various oxidized derivatives. evitachem.com

One of the key oxidative pathways for N,N-dimethylaniline and its derivatives is N-demethylation. nih.gov This process can occur through the formation of an N-oxide intermediate (this compound N-oxide), although this is not always the definitive mechanism. For example, studies on the metabolic oxidation of N,N-dimethylaniline by cytochrome P-450 enzymes have shown that demethylation can occur at significantly greater rates than the metabolism of the corresponding N-oxide, suggesting that the N-oxide is not an obligate intermediate in this specific biological pathway. nih.gov The process typically results in the formation of N-methyl-4-(2-nitroethenyl)aniline and formaldehyde (B43269).

Electrochemical studies on aniline derivatives provide further insight into their oxidative behavior. mdpi.com The initial step often involves a one-electron transfer to form a radical cation. This highly reactive intermediate can then undergo various reactions, including deprotonation, to form radicals that may lead to dimerization or other coupling products. The stability of the aniline functionality is therefore limited under oxidative conditions, whether chemical, electrochemical, or enzymatic. The presence of the electron-withdrawing nitroethenyl group may slightly increase the oxidation potential of the molecule compared to N,N-dimethylaniline, but the dimethylamino group remains a readily oxidizable site.

Table 2: Potential Oxidative Reactions of the Aniline Moiety

Reaction Type Reagent/Condition Potential Products
N-Oxidation Peroxy acids (e.g., m-CPBA) This compound N-oxide
N-Demethylation Chemical oxidants, Cytochrome P-450 N-methyl-4-(2-nitroethenyl)aniline, Formaldehyde

Exploration of Photochemical and Thermal Reactivity Pathways

The structure of this compound, featuring an electron-donating group (dimethylamino) and an electron-accepting group (nitroethenyl) linked by a conjugated π-system, classifies it as a "push-pull" molecule. Such compounds are known for their interesting photochemical properties, primarily driven by intramolecular charge transfer (ICT) upon photoexcitation.

Photochemical Reactivity: Upon absorption of light, this compound is expected to exhibit several photochemical reaction pathways. A primary pathway is E/Z (trans/cis) isomerization around the central carbon-carbon double bond of the ethenyl bridge. This is a characteristic reaction of stilbene-like molecules. mdpi.com Studies on the closely related compound 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) have shown that photoexcitation leads to twisting around the double bond, facilitating relaxation from the excited state back to the ground state as a mixture of E and Z isomers. mdpi.com

Another potential photochemical pathway involves reactions stemming from the excited state of the N,N-dimethylaniline moiety. Research has demonstrated that N,N-dimethylanilines can react with other molecules, such as N-substituted maleimides, under photochemical conditions to form complex adducts. researchgate.netresearchgate.net This suggests that the excited state of this compound could be sufficiently reactive to participate in intermolecular reactions, depending on the reaction conditions and the presence of suitable reaction partners.

Thermal Reactivity: Detailed studies on the specific thermal decomposition pathways of this compound are not extensively documented in the literature. However, based on its structure, thermal stability is expected to be limited. At elevated temperatures, polymerization of the nitroethenyl group or decomposition involving the nitro group are plausible pathways. Thermodynamic studies on the related compound N,N-dimethyl-4-nitroaniline have focused on properties such as sublimation and fusion, indicating that the compound is a stable crystalline solid at ambient temperatures but providing little information on its high-temperature decomposition mechanisms. researchgate.net The presence of the vinyl linker and the nitro group suggests that the molecule may be more thermally sensitive than N,N-dimethyl-4-nitroaniline.

Table 3: Summary of Potential Reactivity Pathways

Reactivity Type Pathway Description
Photochemical E/Z Isomerization Reversible isomerization around the C=C double bond upon absorption of light.
Photochemical Intermolecular Reaction The excited state may react with other substrates to form new adducts.

Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 4 2 Nitroethenyl Aniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N,N-dimethyl-4-(2-nitroethenyl)aniline in solution.

¹H NMR: The proton NMR spectrum provides key information about the electronic environment of the hydrogen atoms. The aromatic protons typically appear in the downfield region, generally between δ 6.5 and 8.0 ppm . Due to the strong electron-donating effect of the dimethylamino group and the electron-withdrawing effect of the nitroethenyl group, the protons on the phenyl ring exhibit a distinct splitting pattern, characteristic of a para-substituted system. The protons of the dimethylamino group are expected to appear as a sharp singlet further upfield, typically in the range of δ 2.8–3.2 ppm . The vinylic protons of the ethenyl bridge are particularly diagnostic. Their chemical shifts and coupling constants are sensitive to the electronic effects of the substituents. A crucial piece of structural information derived from ¹H NMR is the stereochemistry of the double bond. For the (E)-isomer, a large coupling constant (J), typically 16 Hz or greater, is expected between the two trans-vinylic protons .

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the methyl carbons of the dimethylamino group, the carbons of the phenyl ring, and the vinylic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the push-pull nature of the substituents, leading to a wide dispersion of signals.

2D NMR: While detailed 2D NMR studies for this specific compound are not widely reported in the literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive assignment of all proton and carbon signals. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to experimentally confirm the (E)-configuration of the nitroethenyl group by observing the spatial proximity between protons .

| ¹H NMR - Expected Chemical Shifts and Multiplicities | | :--- | :--- | | Assignment | Expected δ (ppm) | | Aromatic Protons | 6.5 - 8.0 | | Vinylic Protons | Variable (downfield) | | Dimethylamino Protons | 2.8 - 3.2 (singlet) |

| ¹³C NMR - Expected Chemical Shift Ranges | | :--- | :--- | | Assignment | Expected δ (ppm) | | Aromatic C | 110 - 155 | | Vinylic C | 120 - 145 | | Dimethylamino C | ~40 |

Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. The C=C stretching of the ethenyl group and the aromatic ring would appear in the 1625-1575 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the vinyl group are expected above 3000 cm⁻¹, while those from the methyl groups appear just below 3000 cm⁻¹. The C-N stretching of the dimethylamino group would also be present, typically in the 1360-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The C=C double bond and aromatic ring stretching vibrations are also typically strong in the Raman spectrum, providing further confirmation of the conjugated system.

| Vibrational Spectroscopy - Expected Characteristic Frequencies | | :--- | :--- | | Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | | NO₂ Asymmetric Stretch | 1550 - 1500 | | NO₂ Symmetric Stretch | 1350 - 1300 | | C=C Stretch (alkene & aromatic) | 1625 - 1575 | | C-N Stretch (aromatic amine) | 1360 - 1250 | | Aromatic/Vinylic C-H Stretch | > 3000 | | Aliphatic C-H Stretch | < 3000 |

Electronic Absorption and Emission Spectroscopy in Varied Media (e.g., Solvatochromism Studies)

Electronic spectroscopy (UV-Visible absorption and fluorescence) reveals information about the electronic transitions within the molecule. Due to its strong intramolecular charge-transfer character, this compound is expected to have a strong absorption band in the visible or near-UV region, corresponding to the π-π* transition. For donor-acceptor systems of this type, an absorption maximum around 400 nm is typical .

Fluorescence data for this compound is not widely reported . However, many push-pull molecules are fluorescent, and their emission spectra would also be expected to show strong solvatochromic shifts.

| Electronic Absorption - Expected Properties | | :--- | :--- | | Property | Expected Observation | | λ_max | ~400 nm (in nonpolar solvent) | | Solvatochromism | Bathochromic (red) shift with increasing solvent polarity |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. Although a complete, publicly available crystal structure determination for this compound could not be located in the searched literature, general characteristics can be inferred from related structures.

In the solid state, molecules with large dipole moments, such as this compound, tend to arrange themselves to minimize electrostatic repulsion. A common packing motif for such compounds is an antiparallel arrangement of the molecular dipoles . This head-to-tail stacking maximizes the attractive forces between molecules. The supramolecular assembly would likely be further stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and hydrogen atoms from neighboring molecules.

X-ray diffraction would precisely determine the planarity of the molecule. For maximum π-conjugation and efficient charge transfer, a high degree of planarity across the donor (dimethylamino), the phenyl ring, the ethenyl bridge, and the acceptor (nitro group) is expected. The analysis would reveal the dihedral angle between the phenyl ring and the nitroethenyl group. Any deviation from planarity could be attributed to steric hindrance or crystal packing forces. The bond lengths within the conjugated system would also be informative, potentially showing some degree of bond length alternation that reflects the contribution of a quinoidal resonance structure, which is characteristic of strong donor-acceptor systems.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and studying its fragmentation behavior.

For this compound, HRMS would be used to accurately determine the mass of the molecular ion. The compound's chemical formula is C₁₀H₁₂N₂O₂, which corresponds to an exact mass of approximately 192.0899 g/mol echemi.comchemspider.com. The high accuracy of HRMS allows for the unambiguous confirmation of this molecular formula.

Upon ionization, the molecular ion can undergo fragmentation. While specific fragmentation pathways from experimental studies are not detailed in the available literature, common fragmentation patterns for related structures can be proposed. Likely fragmentation pathways would include the loss of the nitro group (NO₂) or parts of the nitroethenyl side chain. Cleavage of a methyl group from the dimethylamino substituent is also a plausible fragmentation route. Elucidating these pathways helps to confirm the connectivity of the molecule.

| High-Resolution Mass Spectrometry Data | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₁₀H₁₂N₂O₂ | | Exact Mass [M] | 192.0899 g/mol | | Monoisotopic Mass | 192.089878 Da |

Theoretical and Computational Studies on N,n Dimethyl 4 2 Nitroethenyl Aniline

Quantum Chemical Calculations for Electronic Structure and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-dimethyl-4-(2-nitroethenyl)aniline at the molecular level. These methods model the molecule's geometry, electron distribution, and stability.

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the ground-state properties of molecules like this compound. Structural studies have shown that the molecule is nearly planar, a conformation that maximizes the π-conjugation across its backbone. researchgate.net This planarity is crucial for facilitating the "push-pull" electronic effect, where electron density is moved from the donor (dimethylamino) to the acceptor (nitro) group through the ethenyl bridge. researchgate.net

This electronic arrangement results in a molecule with a significant ground-state dipole moment, calculated to be approximately 7.70 D, which reflects substantial charge separation. The conjugation leads to a notable quinoidal character in the benzene (B151609) ring, where the C-N bond to the dimethylamino group and the C-C bond to the ethenyl group are shorter than typical single bonds, indicating partial double-bond character. researchgate.net

Computational approaches such as DFT, often using hybrid functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), are employed to optimize the molecular geometry and predict these structural and electronic features with high accuracy. nih.gov These calculations confirm the push-pull mechanism by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is typically localized on the electron-rich dimethylaniline moiety, while the LUMO is concentrated on the electron-deficient nitroethenyl portion. The energy gap between these orbitals is a key determinant of the molecule's electronic absorption properties.

Table 1: Key Molecular Properties of this compound

Property Value/Description Source(s)
Chemical Formula C₁₀H₁₂N₂O₂ researchgate.net
Molecular Geometry Nearly planar researchgate.net
Electronic System Donor-π-Acceptor ("Push-Pull") researchgate.net
Dipole Moment (μ) 7.70 D

| Structural Feature | Quinoidal character in the benzene ring | researchgate.net |

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP surface would show distinct regions of differing potential, consistent with its strong push-pull character.

Negative Potential (Red/Yellow): The regions of most negative potential are localized around the oxygen atoms of the nitro group. This high electron density makes the nitro group the primary site for electrophilic attack.

Positive Potential (Blue): Regions of positive or less negative potential are typically found around the N,N-dimethylamino group and the aromatic protons. These areas are susceptible to nucleophilic attack.

The MEP analysis visually confirms the intramolecular charge transfer, illustrating how the electron-donating dimethylamino group pushes electron density across the conjugated system to the electron-withdrawing nitro group, thereby creating the polarized electronic structure. researchgate.netusp.br

Computational Prediction of Optical and Spectroscopic Characteristics

Computational methods are indispensable for interpreting and predicting the optical and spectroscopic behavior of this compound.

The electronic absorption and emission spectra of this compound are dominated by a strong intramolecular charge-transfer band. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating these spectra. nih.gov Calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption.

The primary electronic transition corresponds to the promotion of an electron from the HOMO (on the donor end) to the LUMO (on the acceptor end), a classic π→π* transition with strong ICT character. A key feature of this molecule is its pronounced solvatochromism—a significant shift in the absorption and emission spectra depending on the polarity of the solvent. researchgate.net Theoretical models, often incorporating a Polarizable Continuum Model (PCM), can simulate this effect by accounting for the interaction between the molecule's dipole moment and the solvent's dielectric field. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption and, more dramatically, in the emission spectra. researchgate.netsemanticscholar.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are routinely used to compute harmonic vibrational frequencies and their corresponding intensities. Comparing the calculated vibrational spectrum with experimental data allows for a detailed assignment of the observed spectral bands to specific molecular motions (stretching, bending, etc.).

For this compound, certain vibrational modes are particularly sensitive to the molecule's electronic structure and conjugation. Of special interest are:

The Nitro Group Stretches: The symmetric and asymmetric stretching frequencies of the NO₂ group are sensitive to the amount of electron density it receives. Increased charge transfer from the donor weakens the N-O bonds, causing a red-shift in these frequencies. google.com

The Ethenyl C=C Stretch: The frequency of the vinyl C=C stretching mode is also influenced by the degree of conjugation and charge delocalization across the π-bridge.

These specific vibrational modes serve as effective probes of the push-pull effect within the molecule. google.com

In-Depth Investigation of Intramolecular Charge Transfer (ICT) Mechanisms

The defining feature of this compound is its efficient intramolecular charge transfer upon photoexcitation. Upon absorbing a photon, the molecule transitions from the ground state to a locally excited (LE) state, which rapidly evolves into a charge-transfer state. The dynamics of this process are highly dependent on the solvent environment. dntb.gov.uavu.lt

In nonpolar solvents, the molecule relaxes primarily through a planar ICT state. However, in polar solvents, the relaxation pathways become more complex. The large change in dipole moment upon excitation promotes significant solvent reorganization and can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In the TICT model, rotation around the single bonds in the conjugated backbone (e.g., the bond between the phenyl ring and the ethenyl group) can occur in the excited state. This twisting leads to a decoupling of the donor and acceptor π-systems, resulting in a highly polar, stabilized state with a large Stokes shift and often lower fluorescence quantum yield. The formation of this TICT state is facilitated by the increased rotational freedom in a fluid, polar environment.

Femtosecond transient absorption spectroscopy, coupled with quantum chemical calculations, has been used to map these ultrafast relaxation pathways, revealing how solvent polarity governs the competition between the planar ICT and twisted ICT relaxation channels. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Detailed molecular dynamics (MD) simulation studies specifically focused on this compound are not extensively available in the public domain. However, based on the known molecular structure and the principles of computational chemistry, we can infer its likely conformational behavior and the significant influence of solvents.

The molecule possesses several rotatable bonds, primarily around the connection between the phenyl ring and the nitroethenyl group, as well as the bond connecting the dimethylamino group to the phenyl ring. This allows for a degree of conformational flexibility. The planarity of the molecule is a key factor in its electronic properties, as a more planar conformation allows for better conjugation between the electron-donating dimethylamino group and the electron-withdrawing nitroethenyl group.

MD simulations would be instrumental in exploring the potential energy surface of the molecule, identifying the most stable conformers, and quantifying the energy barriers between them. Such simulations could reveal the extent of twisting of the dimethylamino and nitroethenyl groups relative to the phenyl ring under various conditions.

The strong "push-pull" electronic nature of this compound, characterized by a significant dipole moment, suggests that solvent effects will be pronounced. In polar solvents, the charge-separated resonance structures would be stabilized, likely favoring a more planar conformation to maximize charge delocalization. Conversely, in nonpolar solvents, the molecule might exhibit greater conformational freedom with less planarity.

Solvatochromism, the change in a substance's color with the polarity of the solvent, has been noted for structurally related compounds, which is a strong indicator of significant solvent-solute interactions that would be observable in MD simulations. researchgate.net These simulations, by explicitly modeling the solvent molecules around the solute, could provide detailed insights into the specific hydrogen bonding and dielectric interactions that influence the conformational equilibrium and the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for Mechanistic Insights

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the reactivity and electronic properties of molecules. scispace.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. For this compound, a classic "push-pull" system, the electronic distribution in these orbitals is highly informative.

The electron-donating N,N-dimethylamino group significantly raises the energy of the HOMO, which would be predominantly localized on this group and the adjacent phenyl ring. This high-energy HOMO indicates that the molecule is a good electron donor and susceptible to electrophilic attack at these sites. The electron-withdrawing nitroethenyl group, in contrast, lowers the energy of the LUMO, which would be primarily localized on this part of the molecule. A low-lying LUMO signifies that the molecule can readily accept electrons, making it reactive towards nucleophiles at the nitroethenyl moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, which is consistent with the observed color and potential for nonlinear optical properties in related molecules.

Based on the HOMO and LUMO energies, several reactivity descriptors can be calculated to provide further mechanistic insights:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron. A lower ionization potential indicates a better electron donor.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added. A higher electron affinity suggests a better electron acceptor.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance to change in electron distribution. A smaller hardness value correlates with higher reactivity.

Chemical Potential (μ): Given by -(I + A) / 2, it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Calculated as μ2 / (2η), it quantifies the global electrophilic nature of a molecule.

The expected electronic properties of this compound, with its extended conjugation compared to N,N-dimethyl-4-nitroaniline, would likely result in a smaller HOMO-LUMO gap and enhanced reactivity.

The table below presents hypothetical data for this compound based on general principles of FMO theory and comparison with related molecules, illustrating the type of information that a detailed computational study would provide.

ParameterValue (eV)Description
EHOMO-5.5Energy of the Highest Occupied Molecular Orbital
ELUMO-2.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap3.0Energy difference between HOMO and LUMO
Ionization Potential (I)5.5Energy required to remove an electron
Electron Affinity (A)2.5Energy released upon gaining an electron
Chemical Hardness (η)1.5Resistance to change in electron distribution
Chemical Potential (μ)-4.0Escaping tendency of electrons
Electrophilicity Index (ω)5.33Global electrophilic nature

Note: The values in this table are illustrative and not from a specific computational study on this compound.

This FMO analysis, combined with the calculated reactivity descriptors, would provide a robust theoretical framework for predicting the regioselectivity and stereoselectivity of reactions involving this compound, offering valuable mechanistic insights for its application in organic synthesis.

Applications of N,n Dimethyl 4 2 Nitroethenyl Aniline in Advanced Materials Research

Development of Non-Linear Optical (NLO) Materials

The quest for new materials with high second-order non-linear optical (NLO) activity is driven by their potential applications in technologies such as optical data storage, information processing, and communications. Organic molecules like N,N-dimethyl-4-(2-nitroethenyl)aniline have emerged as promising candidates due to the flexibility of molecular design and the potential for large NLO responses.

The efficacy of this compound as a second-order NLO chromophore is rooted in its quintessential D-π-A design. The core principles for engineering such molecules involve:

Strong Donor and Acceptor Groups: The molecule incorporates the N,N-dimethylamino group, a powerful electron donor, and the nitroethenyl group, a potent electron acceptor. Theoretical studies on similar N,N-dimethylaniline derivatives have shown that this specific combination of donor and acceptor groups significantly enhances the first-order hyperpolarizability (β), a key measure of a molecule's NLO activity.

Efficient π-Conjugated Bridge: The phenyl ring and the ethenyl linker form a conjugated π-electron system that facilitates efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. This charge transfer results in a large difference between the ground-state and excited-state dipole moments, which is a fundamental requirement for a large β value.

Acentric Molecular Arrangement: To achieve a non-zero macroscopic second-order NLO response, the chromophores must be arranged in a non-centrosymmetric fashion in the bulk material. The inherent high molecular dipole moment of D-π-A compounds like N,N-dimethyl-4-nitroaniline, a closely related structure, aids in achieving such an alignment under an external electric field. researchgate.net

Theoretical investigations have confirmed that extending the conjugation length, for instance by using a vinylnitro group as the acceptor, further increases the first-order hyperpolarizability.

To be utilized in practical devices, NLO chromophores must be integrated into solid-state forms such as thin films, crystals, or polymeric matrices. These host materials provide mechanical stability and allow for the necessary non-centrosymmetric alignment of the chromophores.

Polymeric Guest-Host Systems: A common approach involves embedding the NLO chromophore as a "guest" in an amorphous "host" polymer matrix, such as poly(methyl methacrylate) (PMMA). For instance, the related chromophore N,N-dimethyl-4-nitroaniline (DMNA) has been successfully doped into PMMA photopolymers. researchgate.net The mixture is heated above its glass transition temperature, and an external electric field is applied to align the polar chromophore molecules. Cooling the material in the presence of the field freezes this acentric orientation, resulting in a poled polymer film with a significant macroscopic NLO response.

Crystalline Forms: Growing single crystals of the NLO compound is another strategy to achieve a stable, non-centrosymmetric arrangement. N,N-dimethyl-4-nitroaniline has been grown as a single crystal using the slow evaporation technique, which allows for the formation of a well-ordered, acentric crystal structure suitable for NLO applications. journalijcar.org This method can yield materials with high chromophore density and long-term orientational stability. Highly aligned polymer microfibers embedded with nanocrystals of N,N-dimethyl-4-nitroaniline have also been fabricated, demonstrating a hybrid approach to creating functional NLO materials. researchgate.net

The second-order NLO response of molecules like this compound is quantified by measuring their first hyperpolarizability (β). Two primary experimental techniques are employed for this purpose:

Hyper-Rayleigh Scattering (HRS): The HRS technique is a powerful method for determining the β value of molecules in solution. researchgate.net It involves focusing an intense laser beam on a solution of the chromophore and detecting the scattered light at twice the frequency of the incident light (the second harmonic). researchgate.net Unlike other methods, HRS does not require an external electric field and can be used for both dipolar and octupolar molecules. The intensity of the second harmonic scattered light is proportional to the square of the incident light intensity and is directly related to the β value of the solute molecule.

Electric Field Induced Second Harmonic Generation (EFISH): EFISH is another widely used technique to measure the NLO properties of molecules in solution. In an EFISH experiment, a strong DC electric field is applied to the solution, which partially aligns the polar molecules. When a fundamental laser beam passes through the solution, a second harmonic signal is generated. The magnitude of this signal is dependent on both the molecule's dipole moment (μ) and its first hyperpolarizability (β). This technique provides the scalar product of μ and β, offering valuable insight into the charge-transfer characteristics of the molecule.

Theoretical calculations for a series of substituted N,N-dimethylanilines predict that compounds with a vinyl nitro group as an acceptor possess high first-order hyperpolarizability, indicating their potential for significant NLO activity.

Utilization as Fluorescent Probes and Chemical Sensors

The same intramolecular charge transfer (ICT) characteristic that imparts NLO properties to this compound also makes it a candidate for use in fluorescent probes and chemical sensors. The fluorescence emission of such D-π-A dyes is often highly sensitive to the local environment.

The design of fluorescent chemosensors based on D-π-A structures leverages the sensitivity of the ICT process to external stimuli. When the chromophore interacts with a specific analyte, its electronic properties can be altered, leading to a detectable change in its fluorescence signal.

Design Principles: A fluorescent chemosensor typically consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). In a molecule like this compound, the entire D-π-A structure can act as the fluorophore. The sensing mechanism often relies on the analyte modulating the efficiency of the ICT process.

Sensing Mechanisms: A common mechanism for detecting certain analytes, particularly nitroaromatic compounds, is fluorescence quenching. bohrium.commdpi.com In this "turn-off" sensing process, the analyte interacts with the excited state of the fluorophore, providing a non-radiative decay pathway and thus decreasing the fluorescence intensity. bohrium.com The interaction can occur through processes like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). bohrium.com For example, sensors based on functionalized carbon quantum dots have been developed to detect nitroalkenes and p-nitroaniline through a fluorescence quenching mechanism. bohrium.commdpi.com

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.net This property is particularly pronounced in D-π-A dyes and can be exploited for sensing the polarity of a molecule's microenvironment.

This compound, also known as 1-(p-dimethylaminophenyl)-2-nitroethylene, is a classic example of a dye that exhibits positive solvatochromism. researchgate.net Its ground state is less polar than its excited state. Therefore, an increase in solvent polarity leads to a greater stabilization of the more polar excited state, which reduces the energy gap between the ground and excited states. This results in a bathochromic (red) shift in the absorption spectrum. researchgate.net

This pronounced solvatochromic behavior has been experimentally documented, showing a significant shift in the maximum absorption wavelength (λmax) across solvents of varying polarity. researchgate.net This sensitivity allows the molecule to act as a probe for determining the polarity of different media, including complex systems like micelles and binary solvent mixtures. researchgate.net

The table below presents the experimentally observed maximum absorption wavelength of this compound in various solvents, illustrating its strong positive solvatochromism. researchgate.net

SolventMaximum Absorption Wavelength (λmax in nm)
Perfluorohexane376.5
Water469.5

This substantial shift of 93 nm highlights the molecule's potential as a highly sensitive probe for environmental polarity. researchgate.net

Role as a Precursor in Crystal Engineering Studies

This compound serves as a significant model compound in the field of crystal engineering, where the focus is on understanding and controlling the assembly of molecules in the solid state to create materials with desired properties. Its distinct electronic and structural characteristics make it an excellent candidate for studying intermolecular interactions and crystal packing phenomena.

The molecular architecture of this compound is a classic example of a "push-pull" system. The potent electron-donating dimethylamino group (-N(CH3)2) and the strong electron-withdrawing nitro group (-NO2) are positioned at opposite ends of a conjugated π-system. This arrangement induces a significant intramolecular charge transfer, resulting in a large molecular dipole moment and influencing how the molecules arrange themselves in a crystal lattice.

Crystallographic studies reveal that the molecule is nearly planar, a feature that facilitates close packing and π-π stacking interactions in the solid state. The assembly of these molecules into a crystalline solid is governed by a combination of weak intermolecular forces, including van der Waals forces and electrostatic interactions between the polarized molecules. Researchers have observed that molecules of this type often arrange in an antiparallel fashion to minimize electrostatic repulsion between their large dipole moments. This directed assembly, dictated by the inherent electronic and steric properties of the molecule, is a key principle in designing organic crystals with specific functionalities, such as non-linear optical (NLO) materials.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.1607
b (Å)7.296
c (Å)25.1132

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of investigation in materials science. Different polymorphs of the same compound can exhibit vastly different physical properties, including solubility, melting point, and solid-state functionality. The study of this compound and related β-nitrostyrene derivatives contributes to understanding the factors that lead to polymorphism.

The pronounced "push-pull" nature of this compound is directly linked to its potential for interesting solid-state functional properties. researchgate.netnih.govnih.govrsc.org Compounds with significant intramolecular charge transfer are often candidates for NLO applications. Furthermore, related donor-acceptor molecules, like N,N-dimethyl-4-nitroaniline, have been shown to exhibit properties such as piezoelectricity and superelasticity, highlighting the potential for discovering advanced mechanical and electronic functions in crystals of this compound. researchgate.netscispace.com The investigation of how different crystal packing arrangements (polymorphs) affect these functional properties is a key objective of crystal engineering studies. soton.ac.uk

Applications in Advanced Organic Synthesis (e.g., Specific Radioiodination Reactions)

In advanced organic synthesis, precursor molecules are essential for creating more complex and functionalized compounds. This compound, with its activated aromatic ring and reactive functional groups, holds potential as a precursor, particularly in the synthesis of radiolabeled molecules for medical imaging and research. moravek.com

Radioiodination is the process of incorporating a radioactive isotope of iodine (such as ¹²³I, ¹²⁵I, or ¹³¹I) into a molecule. researchgate.net These radiolabeled compounds are crucial as tracers in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov The aniline (B41778) moiety in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the dimethylamino group. This makes the aromatic ring a prime target for iodination reactions.

Several established methods for radioiodination could potentially be applied to this precursor:

Direct Electrophilic Radioiodination : This is a common strategy for labeling activated aromatic rings. acs.org The reaction typically involves sodium iodide (Na*I, where *I is the radioisotope) and a mild oxidizing agent (e.g., Iodogen, N-chlorosuccinimide) to generate an electrophilic iodine species ("I+"). This electrophile would readily attack the electron-rich aniline ring, likely at the positions ortho to the powerful dimethylamino directing group.

Nucleophilic Substitution via Diazonium Salts : An alternative pathway involves the transformation of the aniline group into a diazonium salt. This intermediate can then undergo a Sandmeyer-type reaction where the diazonium group is displaced by a nucleophilic radioiodide anion. This method offers a different regiochemical outcome, allowing for the introduction of iodine at the position of the original amino group if desired, though it requires modification of the initial precursor.

The use of this compound as a radioiodination precursor would enable the synthesis of novel radiotracers. wuxiapptec.com The specific properties of the resulting radiolabeled molecule would depend on the fate of the nitroethenyl group during and after the labeling process. It could be retained to study its biological interactions or chemically modified to create a range of different radiopharmaceutical candidates. nih.gov

Derivatization and Structure Property Relationships for N,n Dimethyl 4 2 Nitroethenyl Aniline Systems

Systematic Modification of the N,N-Dimethylamino Electron-Donor Group

The strength of the electron-donor group is a critical determinant of the extent of intramolecular charge transfer and, consequently, the molecule's optical properties. Modifying the N,N-dimethylamino group allows for the fine-tuning of the energy of the ICT band. The electron-donating strength of an amino group is related to the availability of the nitrogen lone pair to participate in the π-conjugated system.

Research on analogous N,N-dialkyl-p-nitroanilines (compounds lacking the ethenyl bridge) has shown that increasing the length of the alkyl chains (e.g., from dimethyl to diethyl or dipropyl) generally has a minor impact on the spectral properties compared to the effect of solvent polarity. nih.gov The primary donating ability is established by the nitrogen atom itself, with alkyl groups providing a slight inductive effect. However, more significant changes can be achieved by replacing the dialkylamino group with donors of a different nature, such as an alkoxy group (e.g., methoxy, -OCH₃). An alkoxy group is generally a weaker π-donor than a dialkylamino group, which would result in a blue-shift (hypsochromic shift) of the main absorption band, indicating a higher energy for the ICT transition.

Table 1: Expected Effect of Donor Group Modification on the Optical Properties of 4-(2-Nitroethenyl)aniline Derivatives Data presented is illustrative and based on established principles of donor strength.

Donor Group (D)Relative Donor StrengthExpected λmax Shift (vs. -N(CH₃)₂)Rationale
-N(CH₃)₂StrongReferenceStrong π-donation from nitrogen lone pair.
-N(C₂H₅)₂Slightly StrongerMinor Red ShiftSlightly increased inductive effect from ethyl groups.
-OCH₃ModerateBlue ShiftOxygen is more electronegative than nitrogen, resulting in weaker π-donation.
-OHModerateBlue ShiftSimilar to -OCH₃, a weaker donor than -N(CH₃)₂.

Variation of the Nitro Electron-Acceptor Group

The electron-acceptor group plays an equally crucial role in determining the molecule's electronic structure. The nitro group (-NO₂) is a very strong acceptor due to both inductive and resonance effects. Replacing it with other EAGs can significantly modulate the molecule's properties, including its absorption maximum (λmax), molar absorptivity (ε), and first hyperpolarizability (β), a measure of second-order NLO activity.

Common alternative acceptors include the cyano (-CN), formyl (-CHO), and dicyanovinyl (-C(H)=C(CN)₂) groups. The relative strength of these acceptors generally follows the trend: dicyanovinyl > nitro > cyano. Studies on analogous push-pull thiophenes have demonstrated that replacing a nitro group with a dicyanovinyl group can double the molecular hyperpolarizability. nih.gov This is attributed to the extended conjugation and strong electron-withdrawing capacity of the two cyano groups. Substituting the nitro group in N,N-dimethyl-4-(2-nitroethenyl)aniline with a weaker acceptor like a cyano group would be expected to cause a hypsochromic (blue) shift in the absorption spectrum, as the energy difference between the ground and excited states would increase. mdpi.com Conversely, employing a stronger acceptor like the dicyanovinyl group would lead to a bathochromic (red) shift. mdpi.com

Table 2: Influence of Acceptor Group Variation on Calculated Hyperpolarizability (β) for a Push-Pull System Illustrative data adapted from theoretical studies on similar push-pull systems.

Acceptor Group (A)Relative Acceptor StrengthCalculated Relative β ValueExpected λmax Shift (vs. -NO₂)
-CNModerateLowerBlue Shift
-NO₂StrongReferenceReference
-C(H)=C(CN)₂Very StrongHigherRed Shift

Strategic Introduction of Substituents on the Phenyl Ring for Property Tuning

Introducing additional substituents onto the phenyl ring offers a powerful strategy for fine-tuning the electronic properties without fundamentally altering the core donor-acceptor structure. The effect of a substituent depends on both its electronic nature (donating or withdrawing) and its position (ortho, meta, or para) relative to the existing groups.

Meta-Substitution: A substituent at the meta-position (e.g., position 3 or 5) primarily exerts an inductive effect. An electron-withdrawing group like -Cl or -CN in the meta position would further lower the energy of the π* orbitals, potentially leading to a red shift in λmax. Conversely, an electron-donating group like -CH₃ would have a smaller, opposing effect.

Ortho-Substitution: Substituents at the ortho-position (e.g., position 2 or 6) introduce steric effects in addition to electronic effects. For instance, placing a methyl group ortho to the N,N-dimethylamino group can force the amino group to twist out of the plane of the phenyl ring. researchgate.net This disruption of planarity reduces the π-conjugation between the nitrogen lone pair and the ring, effectively weakening the donor. The result is a significant blue shift in the absorption spectrum and a decrease in the intensity of the charge-transfer band. researchgate.net

The electronic influence of substituents can often be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the substituent's electronic character (σ constant) and the reaction's sensitivity to these effects (ρ constant). mdpi.com For spectroscopic properties, a similar linear free-energy relationship can be observed by plotting the shift in absorption frequency (νmax) against the Hammett substituent constant (σ).

Table 3: Predicted Effects of Phenyl Ring Substitution on λmax of this compound

SubstituentPositionPrimary EffectExpected λmax Shift
-OCH₃3 (meta)Inductive (weak withdrawing), Resonance (donating)Minor Shift
-CH₃2 (ortho)Steric HindranceSignificant Blue Shift
-Cl3 (meta)Inductive (withdrawing)Red Shift
-Cl2 (ortho)Steric + InductiveComplex; likely Blue Shift due to sterics

Elucidation of Quantitative Structure-Optical Property Relationships

To move beyond qualitative predictions, Quantitative Structure-Property Relationship (QSPR) models can be developed. These are mathematical models that correlate the chemical structure of a series of compounds with a specific physical property, such as the wavelength of maximum absorption (λmax) or the first hyperpolarizability (β).

A typical QSPR model for the optical properties of this compound derivatives would take the form of a multilinear regression equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Property is the optical property of interest (e.g., νmax, the wavenumber of maximum absorption, or log(β)).

c₀, c₁, ..., cₙ are regression coefficients determined from a training set of molecules with known properties.

D₁, D₂, ..., Dₙ are molecular descriptors that numerically represent different aspects of the molecular structure.

Relevant descriptors for this system could include:

Electronic Descriptors: Hammett constants (σ, σ⁺, σ⁻) for substituents, calculated dipole moments (μ), or the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Calculated atomic charges, bond orders, or orbital energy levels.

While specific QSPR models for this exact compound series are not widely published, studies on broader classes of β-nitrostyrenes have successfully correlated physicochemical parameters, like redox potentials, with biological activity, demonstrating the viability of the QSPR approach for this class of molecules. uc.pt A well-constructed QSOPR model would enable the in silico design of new derivatives with targeted optical properties, accelerating the discovery of novel materials.

Influence of Geometric Isomerism (E/Z) on Molecular Properties and Performance

The ethenyl bridge in this compound allows for the existence of geometric isomers: (E)- and (Z)-isomers (also known as trans and cis, respectively). The (E)-isomer, where the bulky phenyl and nitro groups are on opposite sides of the double bond, is significantly more stable due to reduced steric hindrance. mdpi.com Most synthetic routes, such as the Henry condensation of 4-(N,N-dimethylamino)benzaldehyde and nitromethane, yield the thermodynamically favored (E)-isomer almost exclusively.

The (Z)-isomer, being sterically hindered, would be non-planar. The phenyl ring and the nitro group would be twisted out of the plane of the C=C double bond to relieve steric strain. This deviation from planarity has profound consequences for the molecule's electronic and optical properties:

Reduced Conjugation: The twisting disrupts the π-orbital overlap across the molecule, leading to a less effective conjugated system.

Hypsochromic Shift: The reduced conjugation raises the energy of the HOMO and destabilizes the excited state less effectively, resulting in a larger HOMO-LUMO gap. This would manifest as a significant blue shift (hypsochromic shift) in the absorption spectrum compared to the (E)-isomer.

Lower Molar Absorptivity: The probability of the π-π* transition is reduced in a less planar system, leading to a lower molar absorptivity (ε).

Photochemical Reactivity: The (Z)-isomer is often photochemically reactive. Upon irradiation, it can isomerize to the more stable (E)-form. In some push-pull systems, the (Z)-isomer can also undergo other reactions like 6π-electrocyclization. mdpi.com

Table 4: Predicted Comparison of Properties for (E) and (Z) Isomers of this compound

Property(E)-Isomer(Z)-IsomerReason for Difference
Thermodynamic StabilityMore StableLess StableReduced steric hindrance.
Molecular GeometryLargely PlanarTwisted/Non-planarSteric repulsion between phenyl and nitro groups.
λmaxLonger Wavelength (Red)Shorter Wavelength (Blue)Effective π-conjugation in (E) vs. disrupted conjugation in (Z).
Molar Absorptivity (ε)HigherLowerHigher transition probability in the planar system.
Dipole Moment (μ)HighLowerLess effective charge separation in the non-planar ground state.

Future Research Directions and Unresolved Challenges

Development of Novel and Highly Efficient Synthetic Pathways with Improved Sustainability

The classical synthesis of N,N-dimethyl-4-(2-nitroethenyl)aniline typically involves the Henry condensation of 4-dimethylaminobenzaldehyde with nitromethane. While effective, this method often requires prolonged reaction times and may use catalysts that are not environmentally benign. rsc.org Future research must focus on developing greener, more efficient synthetic strategies.

Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times for the synthesis of other β-nitrostyrene derivatives. rsc.org Applying MAOS to the synthesis of the title compound could lead to significant improvements in efficiency and energy consumption.

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally friendly alternative to traditional metal catalysts for transformations of nitroaromatic compounds. acs.org Exploring enzymatic or chemoenzymatic routes could provide a sustainable pathway. acs.org

Atom-Economical Reactions: Methodologies like [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions are being explored for the single-step, atom-economical synthesis of various push-pull chromophores. beilstein-journals.org Investigating similar "click chemistry" approaches could yield novel and highly efficient synthetic routes.

Green Catalysts and Solvents: Research into the use of biodegradable catalysts, such as those derived from biopolymers or fruit extracts, and greener solvents like water is crucial for enhancing the sustainability of the synthesis. researchgate.net

Synthetic ApproachKey PrinciplePotential AdvantagesResearch Challenge
Microwave-Assisted SynthesisDirect energy transfer to reactantsReduced reaction times, higher yields rsc.orgOptimization of microwave parameters and scalability
BiocatalysisUse of enzymes for specific transformationsHigh selectivity, mild conditions, reduced waste acs.orgEnzyme stability, substrate scope, and cost
Atom-Economical ReactionsMaximizing incorporation of reactants into the final productMinimal waste, high efficiency beilstein-journals.orgDiscovery of suitable reaction partners and catalysts
Green CatalysisUse of renewable/biodegradable catalysts and aqueous mediaReduced environmental impact, lower toxicity researchgate.netCatalyst efficiency, recovery, and reusability

Exploration of Undiscovered Application Domains in Emerging Materials Science and Chemical Biology

The inherent push-pull nature of this compound makes it a prime candidate for applications beyond its role as a simple intermediate. Its structure is analogous to many well-studied chromophores used in optoelectronics and bioimaging. nih.govrsc.org

Emerging Materials Science Applications: The strong intramolecular charge-transfer (ICT) character suggests significant potential in non-linear optical (NLO) materials. rsc.org Related N,N-dimethylaniline derivatives have been investigated for their high molecular hyperpolarizability, a key property for NLO applications like frequency conversion in lasers and optical switching. researchgate.netumb.skmq.edu.au Future work should focus on crystallizing the compound and its derivatives to study their piezoelectric and NLO properties, potentially leading to the development of new organic materials for telecommunications and data processing. researchgate.netrsc.org

Chemical Biology Applications: A structurally similar push-pull molecule, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, has been successfully employed as a fluorescent probe for imaging lipid droplets in living cells. osaka-u.ac.jp This is due to a property known as solvatochromism, where the color of the dye's fluorescence changes based on the polarity of its environment. The non-polar interior of a lipid droplet causes the probe to fluoresce intensely. Given its analogous structure, this compound could be explored as a novel, robust fluorescent probe for visualizing specific cellular organelles or monitoring changes in cellular microenvironments. osaka-u.ac.jp

Application DomainUnderlying PropertyPotential UseKey Research Goal
Materials ScienceIntramolecular Charge-Transfer (ICT), High Molecular HyperpolarizabilityNon-Linear Optical (NLO) devices, electro-optic modulators rsc.orgQuantify NLO coefficients and fabricate prototype devices
Chemical BiologySolvatochromism, Environment-sensitive FluorescenceFluorescent probes for cellular imaging (e.g., lipid droplets) osaka-u.ac.jpCharacterize photophysical properties and test in cell models
Organic ElectronicsDonor-π-Acceptor StructureComponent in dye-sensitized solar cells (DSSCs) or organic LEDs (OLEDs) rsc.orgmdpi.comEvaluate performance in photovoltaic or light-emitting device architectures

Advancement in Computational Modeling for Predictive Design and Material Optimization

Computational chemistry is a powerful tool for predicting the properties of novel compounds before their synthesis, saving significant time and resources. mdpi.comnorthwestern.edu For this compound, computational modeling can provide deep insights and guide experimental efforts.

Future research should leverage methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to:

Predict Optoelectronic Properties: Calculate key parameters such as Frontier Molecular Orbital (FMO) energy levels (HOMO-LUMO gap), dipole moments, and molecular hyperpolarizability (β) to assess its suitability for NLO applications. researchgate.netacs.orgresearchgate.net

Simulate Spectroscopic Data: Predict UV-visible absorption spectra and solvatochromic shifts to evaluate its potential as a fluorescent probe, corroborating experimental findings. acs.org

Guide Derivative Design: Model the effects of modifying the donor, acceptor, or π-bridge of the molecule. For instance, computational studies on related compounds show that altering substituents can fine-tune the NLO response. mq.edu.au This allows for the in-silico design of optimized materials for specific applications.

Investigate Biological Interactions: Employ molecular docking studies to identify potential biological targets, which could uncover new applications in medicinal chemistry or chemical biology. ssrn.com

Computational MethodPredicted PropertyRelevance to Application
Density Functional Theory (DFT)HOMO/LUMO energies, dipole moment, molecular geometryPredicting charge-transfer characteristics for NLO and electronics researchgate.net
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excited state properties acs.orgDesigning fluorescent probes and understanding photophysics
Molecular Hyperpolarizability CalculationsFirst-order hyperpolarizability (β)Screening for high-performance NLO materials mq.edu.aumdpi.com
Molecular DockingBinding affinity and mode to biological macromoleculesIdentifying potential therapeutic or bio-imaging targets ssrn.com

Addressing Challenges in Scalable Synthesis and Potential Industrial Translation of Research Findings

Translating promising laboratory findings into industrial applications requires overcoming significant challenges related to scalability and process efficiency. The large-scale production of specialty chemicals like functionalized anilines is a cornerstone of the pharmaceutical, dye, and polymer industries. researchgate.net

Key unresolved challenges include:

Process Optimization: Transitioning from batch synthesis to continuous flow processes can improve consistency, safety, and throughput. Research is needed to develop robust flow chemistry protocols for nitrostyrene (B7858105) synthesis.

Catalyst Recovery and Cost: For catalytic methods to be industrially viable, the catalyst must be inexpensive, stable, and easily recoverable for reuse. This is a major hurdle for many advanced catalytic systems. researchgate.net

Purity and Downstream Processing: Industrial applications demand high purity. Developing scalable purification methods that minimize solvent waste and energy consumption is critical. Traditional methods like chromatography are often not feasible on a large scale. nih.gov

ChallengeDescriptionPotential Solution / Research Direction
ScalabilityTransitioning from milligram-scale lab synthesis to kilogram-scale production.Development of continuous flow chemistry processes.
Catalyst EfficiencyCost, stability, and reusability of catalysts for sustainable production. researchgate.netImmobilization of catalysts on solid supports; use of heterogeneous catalysts.
PurificationAchieving high purity without costly and wasteful chromatographic methods. nih.govDeveloping optimized crystallization or extraction protocols.
Process Mass Intensity (PMI)Reducing the large amount of waste (solvents, reagents) generated relative to the product.Implementing one-pot reactions and utilizing greener, recyclable solvents. acs.org

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-4-(2-nitroethenyl)aniline, and how do reaction conditions influence yields?

this compound can be synthesized via Schiff-base formation or nitrovinyl functionalization. For example, analogous compounds like Schiff-base derivatives (e.g., N,N-dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline) are synthesized by reacting amines with aldehydes in methanol under acidic catalysis, yielding ~70% efficiency . Key factors include solvent polarity (methanol preferred for solubility and proton transfer), stoichiometric ratios of reactants, and catalytic acid concentration. Optimization studies suggest that microwave-assisted synthesis may reduce reaction times but requires rigorous temperature control to prevent nitro group degradation .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • 1H NMR : The nitroethenyl group exhibits characteristic deshielded protons (δ 7.4–8.2 ppm for aromatic protons and δ 6.5–7.0 ppm for nitroethenyl protons). Dimethylamino groups appear as singlets at δ 2.9–3.1 ppm .
  • HRMS : Exact mass calculations (e.g., C₁₀H₁₃N₂O₂ requires m/z 193.0977) must match experimental values within ±0.002 Da to confirm purity. Discrepancies >0.005 Da indicate impurities or side products .

Q. What are the key challenges in crystallizing nitroethenyl-substituted anilines, and how can they be addressed?

Nitroethenyl groups introduce steric hindrance and polarity, complicating crystallization. Slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) improves crystal growth. SHELX programs (e.g., SHELXL) are recommended for refining crystallographic data, particularly for handling twinning or high-resolution datasets .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its acidochromic or fluorescence properties?

The nitroethenyl group acts as an electron-withdrawing moiety, creating a push-pull system with the dimethylamino donor. This enhances intramolecular charge transfer (ICT), as seen in analogous compounds where protonation at the nitro group shifts absorption maxima by ~50 nm (acidochromism) . For fluorescence, ICT efficiency correlates with solvent polarity; non-polar solvents (e.g., hexane) yield higher quantum yields (Φ ~0.4) compared to polar solvents (Φ ~0.1 in DMSO) .

Q. What mechanistic insights explain contradictory reactivity in nitroethenyl-aniline derivatives under nucleophilic or electrophilic conditions?

Contradictions arise from competing resonance effects: the nitro group directs electrophiles to the meta position, while the dimethylamino group activates the para position. For example, in nitration reactions, DFT calculations predict preferential substitution at the nitroethenyl meta site (ΔG‡ ~25 kcal/mol), but steric hindrance may divert reactivity to alternative positions . Kinetic studies using stopped-flow spectroscopy can resolve such ambiguities .

Q. How can computational modeling (DFT, TD-DFT) predict and validate experimental properties like absorption spectra or redox behavior?

  • Ground-state geometry : B3LYP/6-31G(d) optimizations reveal planar conformations with HOMO localized on the dimethylamino group and LUMO on the nitroethenyl moiety .
  • Excited states : TD-DFT at the CAM-B3LYP level predicts absorption maxima within ±10 nm of experimental UV-Vis data. Discrepancies >20 nm suggest solvation effects or aggregation not accounted for in simulations .

Data Contradiction Analysis

Q. Why do reported fluorescence quantum yields for nitroethenyl-anilines vary across studies?

Variations arise from solvent purity, oxygen quenching, and aggregation. For example, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline shows Φ = 0.35 in degassed DMSO but drops to Φ = 0.12 in aerated solutions . Standardized degassing protocols and cuvette alignment (90° detection angle) minimize errors .

Q. How can conflicting crystallographic data (e.g., bond lengths) be reconciled?

Discrepancies in C-N bond lengths (e.g., 1.32 Å vs. 1.35 Å) may reflect temperature-dependent thermal motion. SHELXL refinement with anisotropic displacement parameters (ADPs) improves accuracy. Cross-validation against neutron diffraction data (where available) resolves ambiguities .

Methodological Recommendations

Technique Application Key Parameters
Microwave Synthesis Rapid nitroethenyl functionalization100–120°C, 20 min, 300 W
TD-DFT Predicting ICT transitionsCAM-B3LYP/6-311++G(d,p), implicit solvation
SHELXL Refinement Handling twinned crystalsHKLF5 format, TWIN law 0 -1 0 -1 0 0 0 0 -1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.